N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
Description
N-(4-Fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a benzamide derivative featuring a 4-fluorobenzo[d]thiazole moiety linked via an amide bond to a 3-(methylthio)benzoyl group. This compound belongs to a class of heterocyclic molecules known for their biological relevance, particularly in targeting enzymes or receptors involved in inflammatory, antimicrobial, or anticancer pathways. The fluorine atom at the 4-position of the benzo[d]thiazole ring enhances electronegativity and metabolic stability, while the methylthio group at the 3-position of the benzamide may influence lipophilicity and binding interactions .
Synthesis typically involves coupling 3-(methylthio)benzoic acid with 2-amino-4-fluorobenzo[d]thiazole using carbodiimide-based reagents (e.g., EDCI/HOBt) in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) . Characterization via ¹H/¹³C-NMR, IR, and mass spectrometry confirms the structure, with key spectral markers including:
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-20-10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)21-15/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDKFROLWRVZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves the reaction of 4-fluorobenzo[d]thiazole with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; solventtetrahydrofuran or ethanol; temperature0°C to room temperature.
Substitution: Amines, thiols; solventdimethylformamide or acetonitrile; temperatureroom temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It has been studied for its optical properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: The compound is used as a probe to study the interactions between proteins and small molecules, providing insights into protein function and drug design.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate signaling pathways by interacting with receptors and altering their downstream effects. These interactions lead to various biological outcomes, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related benzamide-thiazole derivatives (Table 1):
Physicochemical Properties
- Metabolic Stability: Fluorine reduces oxidative metabolism in the benzo[d]thiazole ring, extending half-life relative to non-fluorinated analogs (e.g., compounds) .
Research Findings and Data Tables
Table 2: Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
